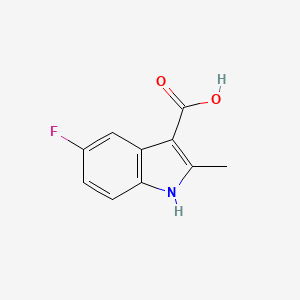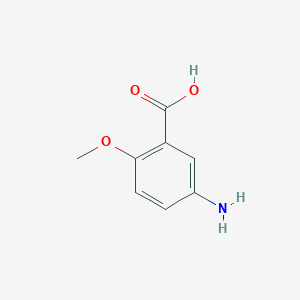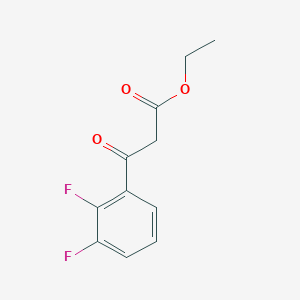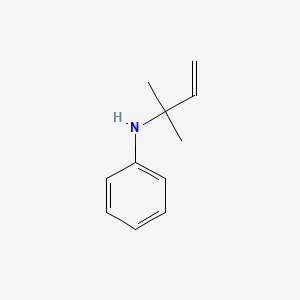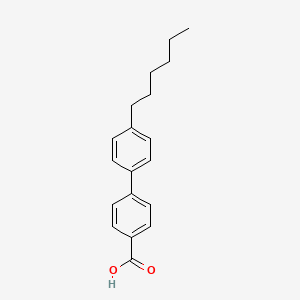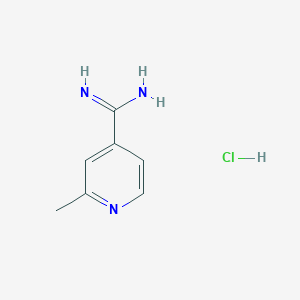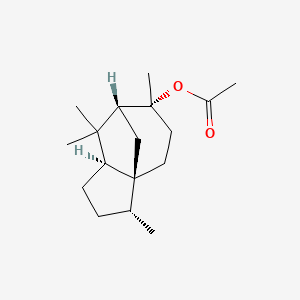
Cedranyl acetate
Overview
Description
Cedranyl acetate is a compound that is derived from cedrane, a sesquiterpene with a characteristic cedarwood aroma. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of cedrane and its derivatives, which can be related to the understanding of this compound.
Synthesis Analysis
The synthesis of cedrane derivatives can involve various chemical reactions, as seen in the preparation of cedrane-8,9-diol from cedrene through peroxidation and hydration reactions . Similarly, this compound could be synthesized by introducing an acetoxy functional group to the cedrane skeleton, although the specific method is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of cedrane derivatives has been extensively studied using techniques such as 13C NMR spectroscopy. The complete analysis of the 13C NMR spectra of 30 cedrane derivatives has been reported, providing detailed information on the carbon framework and the effects of various substituents on the chemical shifts . This information is crucial for understanding the molecular structure of this compound, as it would share the cedrane skeleton.
Chemical Reactions Analysis
Cedrane and its derivatives undergo various chemical reactions. For instance, the synthesis of cedrane-8,9-diol involves peroxidation and hydration, indicating that cedrane can participate in oxidation and addition reactions . The reactivity of cedrane derivatives can be inferred to extend to the formation of esters, such as this compound, through esterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cedrane derivatives can be deduced from their molecular structure and the nature of their functional groups. For example, the absence of a carbonyl group in cedrane-8,9-diol was confirmed by IR spectroscopy, and its structure was further elucidated using mass spectrometry and 1H NMR spectroscopy . This compound would likely exhibit properties consistent with ester compounds, such as a characteristic odor and certain solubility characteristics, although specific data is not provided in the papers.
Scientific Research Applications
Chemical Equilibrium Studies
Acetic acid derivatives are studied for their chemical equilibrium in reactive systems. For instance, the study of the chemical equilibrium for the reactive system of acetic acid with n-butanol, n-butyl acetate, and water at a specific temperature provides insights into the behavior of similar compounds in various conditions. This research is crucial for understanding the reactions and applications of acetic acid derivatives in industrial processes and laboratory settings (Samarov, Naumkin, & Toikka, 2015).
Affinity Capillary Electrophoresis (ACE)
Affinity interactions, such as those studied in capillary electrophoresis (CE), are essential for understanding how biomolecules interact with various compounds, including acetic acid derivatives. These interactions are pivotal in fields ranging from biochemistry to analytical chemistry, offering insights into how substances like Cedranyl acetate might bind to proteins or other biological targets. The advancements in ACE highlight its application in drug development, immunoassays, and biological research, providing a framework for investigating this compound's potential interactions (Schou & Heegaard, 2003).
Vibrational Circular Dichroism (VCD)
The use of VCD for the discrimination of diastereomeric cedranol acetates, closely related to this compound, showcases the technique's capacity to distinguish between molecular configurations through spectroscopy. This approach is valuable for understanding the stereochemistry and activity of complex organic compounds, providing a basis for exploring the properties and applications of this compound in greater detail (Gordillo-Román et al., 2013).
Synthesis Methods
The synthesis of this compound from cedrol and acetic anhydride, catalyzed under specific conditions, is critical for producing the compound efficiently and with high yield. The optimization of these synthesis conditions, such as those achieved through microwave irradiation, is essential for industrial and research applications, enabling the production and study of this compound for various purposes (Ping, 2008).
Mechanism of Action
Target of Action
Cedryl Acetate primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . The inhibition of α-glucosidase can lead to a decrease in the rate of glucose absorption, which can be beneficial in managing conditions like diabetes .
Mode of Action
Cedryl Acetate interacts with its target, α-glucosidase, by inhibiting its activity . This interaction results in a decrease in the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption in the body .
Biochemical Pathways
The primary biochemical pathway affected by Cedryl Acetate is the carbohydrate metabolism pathway, specifically the breakdown of carbohydrates into glucose . By inhibiting α-glucosidase, Cedryl Acetate slows down this process, leading to a decrease in the rate of glucose absorption .
Pharmacokinetics
It’s known that cedryl acetate is a tricyclic sesquiterpene isolated from the plant cunninghamia lanceolata .
Result of Action
The inhibition of α-glucosidase by Cedryl Acetate leads to a decrease in the rate of glucose absorption. This can result in lower postprandial blood glucose levels, which can be beneficial in managing conditions like diabetes .
Action Environment
The action, efficacy, and stability of Cedryl Acetate can be influenced by various environmental factors. It’s worth noting that Cedryl Acetate is a natural compound isolated from the plant Cunninghamia lanceolata , suggesting that its production and efficacy may be influenced by factors such as soil quality, climate, and other environmental conditions.
Safety and Hazards
Future Directions
Cedranyl acetate, also called acetyl cedrene, is approved by the FDA as a flavoring or adjuvant to be added to foods . A study found that dietary supplementation of this compound significantly reduced weight gain induced by a high-fat diet (HFD), decreased the weight of the visceral fat pads, and prevented adipocyte hypertrophy in mice . Therefore, this compound could be a promising dietary component for obesity intervention .
properties
IUPAC Name |
[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11-,13+,14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQRXZEXPXXIG-DTWJZALFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047204 | |
| Record name | Cedryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77-54-3, 61789-42-2 | |
| Record name | Cedryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cedrol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cedryl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDRYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WS0WJ9WNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cedryl acetate, and where is it found naturally?
A1: Cedryl acetate, also known as cedrol acetate or cedranyl acetate, is a naturally occurring sesquiterpene acetate. It contributes to the characteristic woody aroma of cedarwood oil and can be found in the wood of Cuninghamia konishii Hayata. []
Q2: How is cedryl acetate synthesized in the lab?
A2: Several methods have been explored for the synthesis of cedryl acetate. One common approach involves the acetylation of cedrol using acetic anhydride as the acetylating agent. [, , ] Various catalysts can be employed to facilitate this reaction, including phosphoric acid combined with acetic acid, [] heterogeneous catalyst H2SO4/SiO2, [, ] and zeolite H-FER. []
Q3: Are there any advantages to using a heterogeneous catalyst like H2SO4/SiO2 for cedryl acetate synthesis?
A3: Yes, utilizing a heterogeneous catalyst like H2SO4/SiO2 offers several advantages. This method has been successfully carried out under solvent-free conditions, which aligns with green chemistry principles by reducing solvent waste. [, ] Additionally, heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. []
Q4: Beyond its aroma, does cedryl acetate possess any other notable properties?
A4: Recent research suggests that cedryl acetate may have potential benefits in addressing metabolic health. A study on mice fed a high-fat diet found that dietary supplementation with cedryl acetate helped to reduce weight gain, decrease visceral fat, and improve glucose homeostasis. [] Further research is needed to understand the underlying mechanisms and potential applications in humans.
Q5: How was the impact of cedryl acetate on metabolism studied in the lab?
A5: Researchers investigated the effects of cedryl acetate supplementation on mice fed a high-fat diet. The study involved comparing metabolic parameters, such as weight gain, fat accumulation, glucose tolerance, and insulin resistance, between mice supplemented with cedryl acetate and those without. Additionally, gene expression analysis of liver and adipose tissues was performed to understand the molecular mechanisms involved. []
Q6: What were the findings of the study on cedryl acetate and metabolic health?
A6: The study demonstrated that dietary supplementation of cedryl acetate in mice fed a high-fat diet led to a significant reduction in weight gain and visceral fat accumulation compared to the control group. [] Moreover, cedryl acetate supplementation improved glucose tolerance, insulin sensitivity, and reduced hepatic gluconeogenesis, suggesting its potential role in ameliorating diet-induced metabolic dysfunction. []
Q7: Did the study uncover any insights into how cedryl acetate might exert its effects on metabolism?
A7: The study found that cedryl acetate supplementation influenced the expression of genes involved in lipid and glucose metabolism. In the liver, it downregulated genes associated with gluconeogenesis, such as Pepck, G6Pase, and Fbp1. [] In adipose tissues, cedryl acetate modulated the expression of genes involved in adipogenesis, lipogenesis, and thermogenesis, including PPARγ, C/EBPα, FABP4, FAS, Cytc, PGC-1α, PRDM16, Cidea, and COX4. []
Q8: Did the study find any evidence to suggest that cedryl acetate might be acting through modulation of the gut microbiota?
A8: Interestingly, the study found no significant differences in the gut microbiota composition between the cedryl acetate-supplemented group and the high-fat diet control group. [] This observation suggests that the observed metabolic benefits of cedryl acetate were likely not mediated through alterations in gut microbiota composition, at least at the phylum and family levels investigated in the study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





